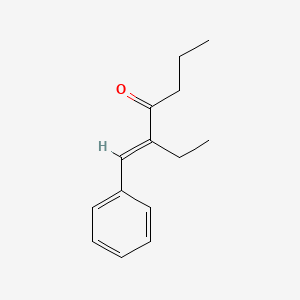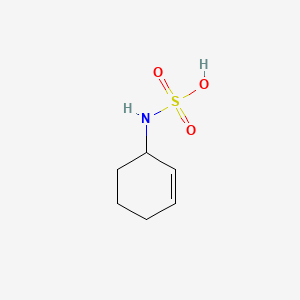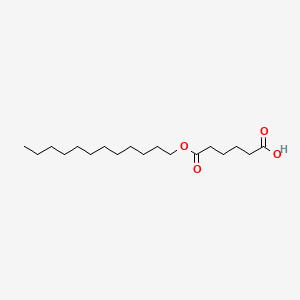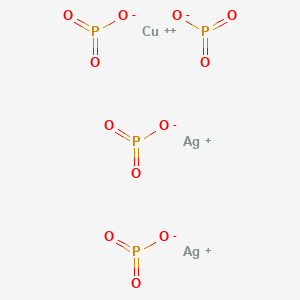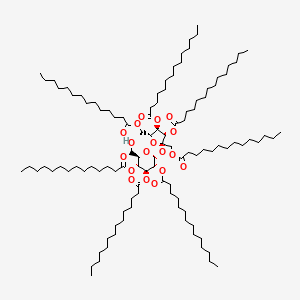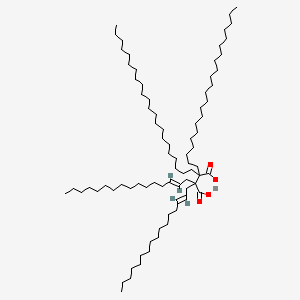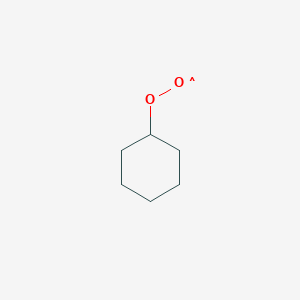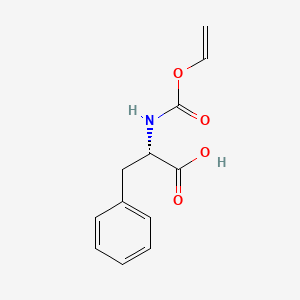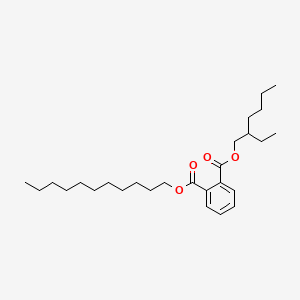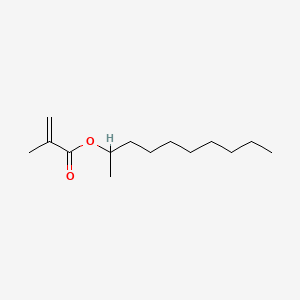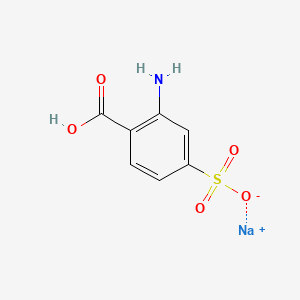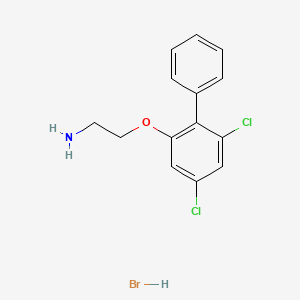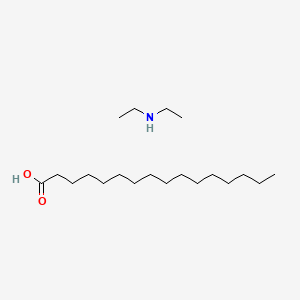
Diethylammonium palmitate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethylammonium palmitate is a chemical compound with the molecular formula C20H43NO2. It is a salt formed by the reaction of diethylamine and palmitic acid. This compound is widely used in various fields, including food, cosmetics, medicine, biology, and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Diethylammonium palmitate can be synthesized by reacting diethylamine with palmitic acid. The reaction typically involves heating the mixture to facilitate the formation of the salt. The process can be summarized as follows:
Reactants: Diethylamine and palmitic acid.
Reaction: The reactants are mixed and heated to a specific temperature to form this compound.
Conditions: The reaction is usually carried out at elevated temperatures to ensure complete reaction.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated under controlled conditions. The process ensures high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Diethylammonium palmitate undergoes various chemical reactions, including:
Acid-Base Reactions: As an amine salt, it can react with acids to form the corresponding ammonium salt and free palmitic acid.
Substitution Reactions: It can participate in substitution reactions where the diethylammonium group is replaced by other functional groups.
Common Reagents and Conditions
Acids: Hydrochloric acid, sulfuric acid.
Bases: Sodium hydroxide, potassium hydroxide.
Solvents: Organic solvents like ethanol, methanol.
Major Products Formed
The major products formed from these reactions include ammonium salts, free palmitic acid, and substituted derivatives of this compound .
Applications De Recherche Scientifique
Diethylammonium palmitate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a surfactant in various chemical processes.
Biology: Employed in the study of lipid metabolism and as a component in lipid-based drug delivery systems.
Industry: Utilized in the production of cosmetics, food additives, and industrial lubricants.
Mécanisme D'action
The mechanism of action of diethylammonium palmitate involves its interaction with lipid membranes and proteins. It can integrate into lipid bilayers, affecting membrane fluidity and permeability. Additionally, it can interact with proteins through hydrophobic and electrostatic interactions, influencing their function and stability .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethylammonium stearate: Similar in structure but with a longer fatty acid chain.
Diethylammonium oleate: Contains an unsaturated fatty acid chain.
Diethylammonium laurate: Has a shorter fatty acid chain compared to diethylammonium palmitate
Uniqueness
This compound is unique due to its specific fatty acid chain length, which provides a balance between hydrophobicity and hydrophilicity. This balance makes it particularly effective in applications requiring amphiphilic properties, such as in surfactants and emulsifiers .
Propriétés
Numéro CAS |
94405-94-4 |
|---|---|
Formule moléculaire |
C20H43NO2 |
Poids moléculaire |
329.6 g/mol |
Nom IUPAC |
N-ethylethanamine;hexadecanoic acid |
InChI |
InChI=1S/C16H32O2.C4H11N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18;1-3-5-4-2/h2-15H2,1H3,(H,17,18);5H,3-4H2,1-2H3 |
Clé InChI |
VSZRCQZFSMQWCK-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCC(=O)O.CCNCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



